molecular formula C9H11BrFN B1528370 (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine CAS No. 1242156-92-8

(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine

Cat. No.: B1528370
CAS No.: 1242156-92-8
M. Wt: 232.09 g/mol
InChI Key: KMFPUJLTLWPLJK-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine is a valuable aromatic amine building block designed for advanced research and development, particularly in medicinal chemistry. This compound integrates three key functional handles—a bromine atom, a fluorine atom, and a dimethylamine group—on a toluene backbone, enabling diverse chemical modifications and structure-activity relationship (SAR) studies. Its primary research value lies in its application as a synthetic intermediate for the discovery of new therapeutic agents. The presence of halogen substituents makes it a versatile precursor for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are fundamental in constructing complex molecular architectures found in active pharmaceutical ingredients (APIs) . The dimethylamine group can serve as a pharmacophore or be further functionalized, while the fluorine atom is often used to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability . Researchers can leverage this chemical in targeting various disease pathways; for instance, similar aniline derivatives are key intermediates in developing potent inhibitors of kinases and other enzymatic targets . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is essential for scientists working in hit-to-lead optimization and the synthesis of novel bioactive compounds.

Properties

IUPAC Name

4-bromo-3-fluoro-N,N,5-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-6-4-7(12(2)3)5-8(11)9(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFPUJLTLWPLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-2,6-difluorotoluene

  • Starting Material: 1-bromo-3,5-difluorobenzene.
  • Reagents and Conditions: Under an inert nitrogen atmosphere, 1-bromo-3,5-difluorobenzene is reacted with diisopropylamine lithium (1.7N in hexanes) at -78 °C for 3 hours to generate the lithiated intermediate.
  • Methylation: Methyl iodide is added slowly, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
  • Workup: Acidification with 1N dilute acid to pH 6-7, followed by extraction with ethyl acetate.
  • Purification: Solvent removal by rotary evaporation at 35 °C, and vacuum distillation at 102 °C under 2 mmHg yields 4-bromo-2,6-difluorotoluene with a 70% yield and >98% purity (HPLC).

This process is notable for its simplicity, mild conditions, and scalability, making it suitable for large-scale production.

Preparation of 3,5-Difluoro-4-methylphenylboronic Acid (Related Intermediate)

  • Lithiation: 4-bromo-2,6-difluorotoluene is treated with n-butyllithium (2.6N in hexanes) at -78 °C for 3 hours.
  • Borylation: Triisopropyl borate (99% purity) is added, and the mixture is allowed to warm to room temperature over 12 hours.
  • Workup: Acidification to pH 5-6, extraction with ethyl acetate, solvent removal, and hexane washing at room temperature for 3 hours.
  • Yield: 70-78% of the boronic acid is obtained with high purity.

This boronic acid intermediate is valuable for Suzuki coupling reactions, which can be used to install various substituents, including amines.

Amination to Form (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine

While direct literature on the exact preparation of this compound is limited, analogous methods for preparing related bromo-substituted anilines and their dimethyl derivatives are well-documented:

  • Reductive Amination: Starting from 4-bromo-3-fluoro-5-methylbenzaldehyde or ketone derivatives, reductive amination with dimethylamine in the presence of reducing agents (e.g., sodium cyanoborohydride) can yield the dimethylamino-substituted product.
  • Nucleophilic Aromatic Substitution: The bromine or fluorine substituents can be displaced by dimethylamine under forcing conditions if the aromatic ring is activated.
  • Suzuki Coupling Followed by Amination: Using the previously prepared boronic acid intermediate, Suzuki cross-coupling with appropriate amine-containing partners or subsequent amination steps can be employed.

A representative synthesis of related bromo-methylphenyl amines involves:

  • Reaction of 4-bromo-3-methyl aniline with amine sources.
  • Palladium-catalyzed cross-coupling reactions with boronic acids to introduce amine functionalities.
  • Yields in these reactions range from moderate to good (60–85%) depending on conditions and catalysts.

Data Table: Summary of Preparation Steps and Yields

Step Starting Material Reagents/Conditions Product/Intermediate Yield (%) Notes
1 1-bromo-3,5-difluorobenzene Diisopropylamine lithium, -78 °C, 3h; methyl iodide, rt, 12h 4-bromo-2,6-difluorotoluene 70 High purity (>98% HPLC), scalable
2 4-bromo-2,6-difluorotoluene n-Butyllithium, -78 °C, 3h; triisopropyl borate, rt, 12h 3,5-difluoro-4-methylphenylboronic acid 70-78 Suitable for Suzuki coupling
3 Boronic acid intermediate or bromoarene Palladium catalyst, amine source, Suzuki coupling or reductive amination This compound 60-85 Conditions vary; moderate to good yield

Research Findings and Analysis

  • The use of inert atmosphere (nitrogen) and low temperatures (-78 °C) is crucial to control the lithiation and borylation steps, preventing side reactions and ensuring regioselectivity.
  • The choice of base (diisopropylamine lithium or n-butyllithium) and boron source (triisopropyl borate) allows for efficient formation of boronic acid intermediates, which are key for further functionalization.
  • The methylation step using methyl iodide introduces the methyl substituent at the correct position with high selectivity.
  • The Suzuki cross-coupling method is a versatile approach to attach various amine-containing groups, including dimethylamine, to the aromatic ring, though direct coupling with dimethylamine is less common and may require alternative amination strategies.
  • Purification typically involves solvent extraction, rotary evaporation at controlled temperatures (ca. 35 °C), and vacuum distillation or recrystallization to achieve high purity compounds suitable for pharmaceutical or material applications.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding oxides.

Scientific Research Applications

(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Biological Studies: It is used in studies to understand its interaction with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

(6-Chloro-2-trifluoromethylpyrimidin-4-yl)dimethyl-amine (SC-21925)
  • Molecular Formula : C₇H₈ClF₃N₃
  • Molecular Weight : 138 g/mol (as per SynChem, Inc. data) .
  • Key Features : A pyrimidine ring with chloro (position 6), trifluoromethyl (position 2), and dimethylamine (position 4) groups.
  • Comparison :
    • The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the bromo/fluoro substituents in the target compound.
    • Chloro and bromo substituents both act as electron-withdrawing groups, but bromine’s larger atomic radius may increase steric hindrance in binding interactions.
(5-Bromofuran-2-yl)methylamine
  • Molecular Formula: C₁₃H₁₁BrF₃NO
  • Molecular Weight : 334.13 g/mol .
  • Key Features : A brominated furan linked to a trifluoromethylbenzylamine moiety.
  • Comparison :
    • The furan ring introduces oxygen-based electronic effects, contrasting with the benzene ring in the target compound.
    • The trifluoromethyl group on the benzyl moiety may confer higher chemical inertness than the methyl group in the target compound.

Physicochemical Properties: Dimerization and Solubility

Crystal Violet (CV) and Malachite Green (MG)
  • Structures : Triarylmethane dyes with dimethylamine groups.
  • Comparison :
    • The target compound’s bromo and fluoro substituents may reduce dimerization propensity compared to CV due to increased steric bulk and electronic repulsion.
    • Solubility in polar solvents is likely lower than CV/MG due to the absence of charged sulfonate groups.
4-Dimethylaminoazobenzene Derivatives
  • Key Findings: Methyl-substituted derivatives (e.g., 3′-methyl-4-dimethylaminoazobenzene) showed an inverse correlation between carcinogenicity and time to reach maximum bound dye levels in rat livers. Higher carcinogenicity corresponded to faster binding .
  • Comparison: The target compound’s dimethylamine group may facilitate protein binding, similar to aminoazo dyes.
[4-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-1-methanesulfonyl-piperazin-2-ylmethyl]-dimethyl-amine
  • Synthesis : Involves coupling dimethylamine derivatives with halogenated heterocycles under basic conditions .
  • Comparison :
    • The target compound could serve as a building block in similar coupling reactions, leveraging its bromo substituent for cross-coupling chemistry (e.g., Suzuki-Miyaura).

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine C₉H₁₀BrF₂N 246.1 (calculated) Br (C4), F (C3), CH₃ (C5) High halogen density, potential H-bond acceptor
(6-Chloro-2-trifluoromethylpyrimidin-4-yl)dimethyl-amine C₇H₈ClF₃N₃ 138 Cl (C6), CF₃ (C2) Lipophilic, metabolically stable
(5-Bromofuran-2-yl)methylamine C₁₃H₁₁BrF₃NO 334.13 Br (furan), CF₃ (benzyl) Heterocyclic reactivity, high MW
Crystal Violet C₂₅H₃₀ClN₃ 407.99 N(CH₃)₂ groups, aromatic cores Dimerizes in aqueous media

Biological Activity

The compound (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies from diverse sources.

Chemical Structure and Properties

The molecular formula for this compound is C9H10BrFC_9H_{10}BrF with a molecular weight of approximately 233.08 g/mol. The chemical structure features a bromine atom at the para position, a fluorine atom at the meta position, and a methyl group at the ortho position relative to the amine group.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity
  • Anticancer Activity
  • Enzyme Inhibition

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies

A study reported the MIC values of various derivatives of related compounds against Salmonella typhi:

CompoundMIC (mg/mL)MBC (mg/mL)
5a50100
5b2550
5c12.525
5d 6.25 12.5

Compound 5d demonstrated the highest potency, indicating that structural modifications can significantly enhance antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been assessed through cytotoxicity assays against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).

Cytotoxicity Results

In vitro studies showed that this compound exhibits cytotoxic effects with IC50 values suggesting effective inhibition of cell proliferation:

Cell LineIC50 Value (µM)
A54915
HeLa20

These results indicate that the compound could be a candidate for further development in cancer therapy .

Enzyme Inhibition Studies

Enzyme kinetics studies revealed that this compound acts as an inhibitor for certain enzymes, notably alkaline phosphatase.

Kinetic Parameters

The IC50 value for enzyme inhibition was determined to be approximately:

EnzymeIC50 ± SEM (µM)
Alkaline Phosphatase1.469 ± 0.02

This suggests strong inhibitory activity, making it a potential lead compound for therapeutic applications targeting enzymatic pathways involved in disease processes .

Case Studies and Literature Review

Several studies have documented the biological activities of related compounds, emphasizing structure-activity relationships (SAR). The presence of halogen substituents like bromine and fluorine has been correlated with enhanced biological activity across various studies.

Notable Findings

  • Compounds with para-halogen substitutions showed improved anticonvulsant and anticancer activities compared to their non-substituted counterparts.
  • The incorporation of electron-withdrawing groups has been linked to increased potency in antibacterial assays .

Q & A

Basic Research Questions

Q. What are the key structural considerations for synthesizing (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine, and how do substituents influence reactivity?

  • The compound's regioselective bromination and fluorination are critical due to steric and electronic effects. For instance, bromine at the para-position and fluorine at the meta-position relative to the dimethylamine group create steric hindrance, requiring controlled reaction conditions (e.g., low-temperature bromination to avoid over-halogenation) . Methyl groups enhance stability but may reduce solubility in polar solvents, necessitating solvent optimization during synthesis .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • 1H/13C NMR : The dimethylamine protons appear as a singlet (δ ~2.8–3.2 ppm), while aromatic protons show splitting patterns dependent on substituent positions. Fluorine coupling (19F NMR) confirms the meta-fluoro group .
  • Mass spectrometry (HRMS) : Molecular ion peaks and fragmentation patterns validate the presence of bromine (isotopic doublet) and fluorine .
  • IR spectroscopy : N-H stretching (if protonated) and C-Br/C-F vibrations (~550–650 cm⁻¹ and ~1100–1250 cm⁻¹, respectively) are diagnostic .

Q. How can researchers mitigate common synthetic challenges, such as byproduct formation?

  • Byproduct control : Use of N-bromosuccinimide (NBS) instead of Br₂ reduces side reactions like di-bromination. Purification via column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound .
  • Reaction monitoring : TLC with iodine vapor or UV visualization ensures intermediate tracking .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic effects of substituents on this compound’s reactivity?

  • DFT calculations : Optimize molecular geometry to analyze electron density maps, focusing on the dimethylamine group’s electron-donating effects and halogen electronegativity. Software like Gaussian or ORCA can predict reaction sites for electrophilic substitution .
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) by modeling hydrogen bonding and hydrophobic contacts with the bromine/fluorine substituents .

Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Dose-response assays : Perform IC50 studies across multiple cell lines to differentiate target-specific effects from nonspecific toxicity .
  • Mechanistic studies : Use siRNA knockdown or competitive binding assays to confirm whether activity arises from direct target engagement or downstream signaling .
  • Contradiction analysis : Compare results across studies using standardized protocols (e.g., consistent buffer pH, temperature) to isolate variables .

Q. What strategies optimize regioselectivity in halogenation reactions for derivatives of this compound?

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) on the dimethylamine to direct halogenation to desired positions .
  • Catalytic systems : Copper(I) iodide or palladium catalysts enhance selectivity in cross-coupling reactions for functionalized derivatives .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in electrophilic substitutions, improving yield .

Q. How do steric and electronic properties influence this compound’s stability under varying pH conditions?

  • pH-dependent degradation studies : Use HPLC to monitor decomposition rates in buffers (pH 1–13). The dimethylamine group protonates at low pH, increasing solubility but risking hydrolysis. Fluorine’s electron-withdrawing effect stabilizes the aromatic ring under basic conditions .
  • Accelerated stability testing : Expose the compound to heat/humidity and analyze degradation products via LC-MS .

Methodological Considerations

  • Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) meticulously, as trace water can deactivate catalysts like Cu(I) .
  • Data validation : Cross-reference spectral data with structurally similar compounds (e.g., (3-Bromo-4-methyl-5-nitrophenyl)methanamine) to confirm assignments .
  • Ethical compliance : Adhere to safety protocols for handling brominated/fluorinated compounds, including fume hood use and waste disposal guidelines .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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